Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15731628
Molecular Formula: C11H11NO2S
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO2S |
|---|---|
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | ethyl 3-thiophen-2-yl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C11H11NO2S/c1-2-14-11(13)10-8(5-6-12-10)9-4-3-7-15-9/h3-7,12H,2H2,1H3 |
| Standard InChI Key | WKFIOZJFIYKZRR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CN1)C2=CC=CS2 |
Introduction
Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. It is characterized by its unique molecular structure, which combines both aromatic and heterocyclic properties. The compound's molecular formula is C₉H₉NO₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in organic chemistry due to its potential applications in various scientific fields, including medicinal chemistry.
Synthesis of Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate
The synthesis of Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate typically involves a multi-step process that incorporates thienyl and pyrrole moieties. Industrial production may utilize continuous flow reactors to enhance yield and efficiency, adapting these methods for larger scale operations. The synthesis process often requires careful control of reaction conditions to ensure the formation of the desired product.
Biological Activities and Applications
Pyrrole derivatives, including Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate, have been studied for their diverse biological activities. These compounds often exhibit anti-inflammatory and anti-cancer properties, making them valuable in medicinal chemistry research. The mechanism of action for Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate involves interactions with biological targets such as enzymes or receptors, which is an area of ongoing research.
Ethyl 5-(2-thienyl)-1H-pyrrole-2-carboxylate
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Research Findings and Future Directions
Research on Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate is ongoing, with a focus on understanding its interactions with biological targets and optimizing its structure for enhanced biological activity. The compound's versatility as a synthetic intermediate in organic chemistry makes it a valuable subject for further study. Future research directions may include in-depth investigations of its pharmacological properties and potential applications in drug development.
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